molecular formula C8H9BrF3N3O2 B6180651 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid CAS No. 2613382-94-6

1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid

Cat. No.: B6180651
CAS No.: 2613382-94-6
M. Wt: 316.1
InChI Key:
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Description

1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is a heterocyclic compound that features both azetidine and pyrazole rings. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine-pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is unique due to the presence of both azetidine and pyrazole rings, which impart distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves the reaction of 3-bromo-1H-pyrazole with azetidine in the presence of a suitable catalyst, followed by treatment with trifluoroacetic acid to obtain the final product.", "Starting Materials": [ "3-bromo-1H-pyrazole", "Azetidine", "Catalyst", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: 3-bromo-1H-pyrazole is reacted with azetidine in the presence of a suitable catalyst to form the intermediate product.", "Step 2: The intermediate product is treated with trifluoroacetic acid to obtain the final product, 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid." ] }

CAS No.

2613382-94-6

Molecular Formula

C8H9BrF3N3O2

Molecular Weight

316.1

Purity

95

Origin of Product

United States

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